
5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes a benzyloxy group, a fluorophenyl group, and a methyl group attached to the indole core, making it a molecule of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Benzyloxy Group: This step involves the reaction of the indole derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the indole nitrogen using methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The fluorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The indole nitrogen can undergo nucleophilic substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Phenyl-substituted indole.
Substitution: Alkylated or acylated indole derivatives.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and fluorophenyl groups can enhance its binding affinity and specificity for these targets, while the indole core can participate in π-π stacking interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
5-(Benzyloxy)-2-phenyl-3-methyl-1H-indole: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-(Benzyloxy)-2-(4-chlorophenyl)-3-methyl-1H-indole: Contains a chlorine atom instead of fluorine, which can influence its electronic properties and interactions with biological targets.
5-(Benzyloxy)-2-(4-methylphenyl)-3-methyl-1H-indole: Has a methyl group instead of fluorine, affecting its steric and electronic properties.
Uniqueness
The presence of the fluorophenyl group in 5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole imparts unique electronic properties, enhancing its potential interactions with biological targets and its stability in chemical reactions. This makes it a valuable compound for various research applications.
Propiedades
Número CAS |
198479-64-0 |
|---|---|
Fórmula molecular |
C22H18FNO |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-3-methyl-5-phenylmethoxy-1H-indole |
InChI |
InChI=1S/C22H18FNO/c1-15-20-13-19(25-14-16-5-3-2-4-6-16)11-12-21(20)24-22(15)17-7-9-18(23)10-8-17/h2-13,24H,14H2,1H3 |
Clave InChI |
XBYBLRSWUPRKDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279971.png)
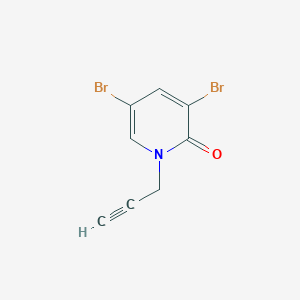
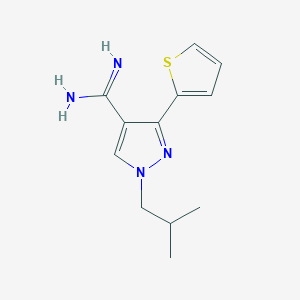
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279989.png)
![1-(3-(Hydroxymethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B15279993.png)
![5-fluoro-14-methoxy-9,12-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaene-8,17-dione](/img/structure/B15279994.png)
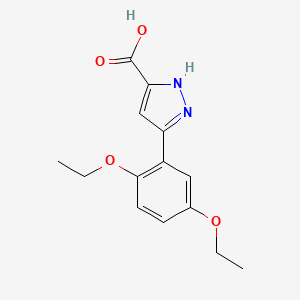
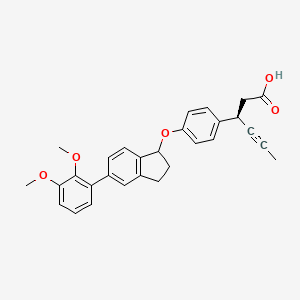
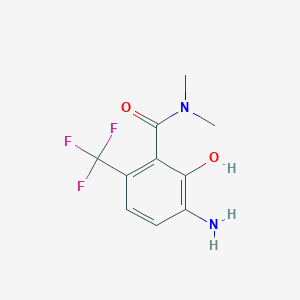
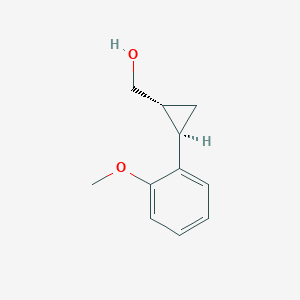
![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)
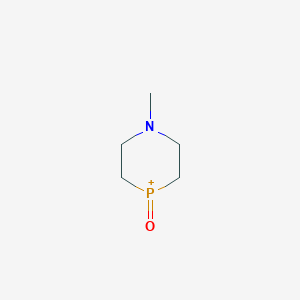
![tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15280069.png)

